3-ETHYL-5-METHYL-N-(3-PHENYLPROPYL)-12-OXAZOLE-4-CARBOXAMIDE
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Overview
Description
3-ETHYL-5-METHYL-N-(3-PHENYLPROPYL)-12-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a phenylpropyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ETHYL-5-METHYL-N-(3-PHENYLPROPYL)-12-OXAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 2-bromoacetophenone can react with an amide under basic conditions to form the oxazole ring.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions. For example, ethyl iodide and methyl iodide can be used as alkylating agents in the presence of a strong base like sodium hydride.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced through a nucleophilic substitution reaction. A suitable phenylpropyl halide can react with the oxazole derivative in the presence of a base to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the oxazole ring or the phenylpropyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylpropyl group. Halogenated reagents like bromine or chlorine can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Bromine or chlorine in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-ETHYL-5-METHYL-N-(3-PHENYLPROPYL)-12-OXAZOLE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways. Its structural features make it a potential ligand for various biological targets.
Medicine: It has potential as a lead compound in drug discovery. Its ability to interact with specific molecular targets can be harnessed to develop new therapeutic agents.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-ETHYL-5-METHYL-N-(3-PHENYLPROPYL)-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The oxazole ring and the attached substituents can form hydrogen bonds, hydrophobic interactions, and π-π stacking with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects. The compound may also influence signaling pathways and gene expression, contributing to its overall mechanism of action.
Comparison with Similar Compounds
4-METHYL-5-PHENYL-2-OXAZOLECARBOXAMIDE: Similar structure but lacks the ethyl and phenylpropyl groups.
3-ETHYL-4-METHYL-5-PHENYL-2-OXAZOLECARBOXAMIDE: Similar structure but with different positioning of the substituents.
5-METHYL-3-PHENYL-2-OXAZOLECARBOXAMIDE: Similar structure but lacks the ethyl and phenylpropyl groups.
Uniqueness: 3-ETHYL-5-METHYL-N-(3-PHENYLPROPYL)-12-OXAZOLE-4-CARBOXAMIDE is unique due to the presence of the ethyl, methyl, and phenylpropyl groups attached to the oxazole ring. These substituents confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-ethyl-5-methyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-14-15(12(2)20-18-14)16(19)17-11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPDENBAHQGWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCCCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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